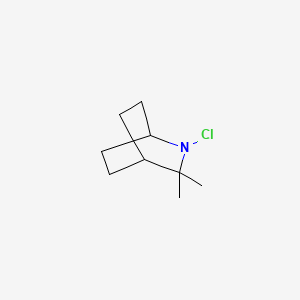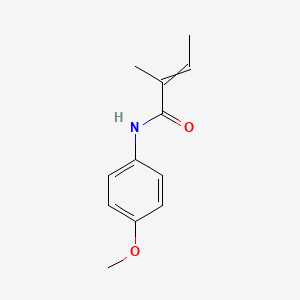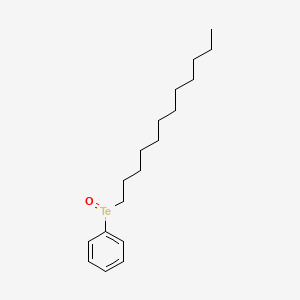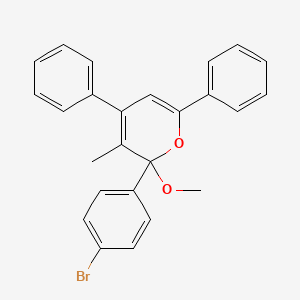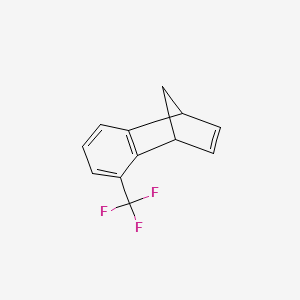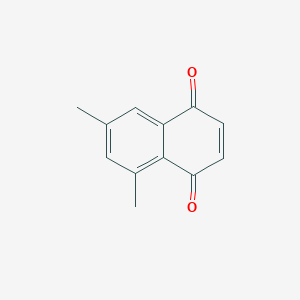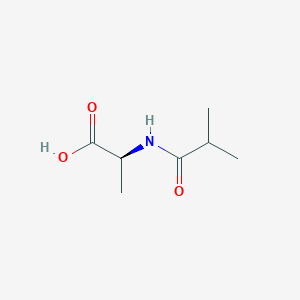![molecular formula C13H9Cl3O2 B14423929 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 83329-72-0](/img/structure/B14423929.png)
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenol compound known for its antimicrobial, antifungal, and antiparasitic properties. It is commonly used in various industrial and medical applications due to its effectiveness against a wide range of microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic compounds. One common method includes the reaction of 4-chlorophenol with formaldehyde in the presence of a catalyst, followed by further chlorination .
Industrial Production Methods
Industrial production often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor with continuous monitoring of temperature and pH levels to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine gas or N-bromosuccinimide (NBS) are commonly employed
Major Products Formed
Oxidation: Formation of benzoquinone-like tautomers.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various chlorinated derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial resistance and as a model compound for studying chlorinated phenols.
Medicine: Investigated for its potential use as an antimicrobial and antifungal agent.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is believed to involve the uncoupling of oxidative phosphorylation. This disrupts the energy production in microorganisms, leading to their death. The compound targets cellular membranes and enzymes involved in energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- Bis (chlorohydroxyphenyl)methane
- Bis (2-hydroxy-5-chlorophenyl)methane
- 4-Chlorophenol
- TETRACHLOROPHENE
Uniqueness
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial properties compared to other similar compounds. Its ability to disrupt oxidative phosphorylation makes it particularly effective against a broad spectrum of microorganisms .
Eigenschaften
CAS-Nummer |
83329-72-0 |
|---|---|
Molekularformel |
C13H9Cl3O2 |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
3,4-dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O2/c14-8-1-3-11(17)7(5-8)6-9-12(18)4-2-10(15)13(9)16/h1-5,17-18H,6H2 |
InChI-Schlüssel |
XAKQYTSKUIWCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)

![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
